2-(4-Methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its solubility, melting point, boiling point, and more. Unfortunately, specific information about the physical and chemical properties of “2-(4-Methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid” is not available .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins, thereby altering cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression
Pharmacokinetics
Similar compounds have been found to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted primarily in the urine . The bioavailability of the compound would be influenced by these ADME properties.
Result of Action
Similar compounds have been found to exert various effects at the molecular and cellular levels, including changes in gene expression, enzyme activity, and cell signaling
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets
Safety and Hazards
properties
IUPAC Name |
2-(4-methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c1-23-13-4-2-12(3-5-13)16-19-10-14(17(21)22)15(20-16)11-6-8-18-9-7-11/h2-10H,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZMJWGYPIAZOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(C(=N2)C3=CC=NC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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